2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline
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Description
2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.16337692 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline is osteoclasts , which are large, multinucleated cells responsible for bone resorption . The compound has been shown to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker of osteoclast activity .
Mode of Action
The compound interacts with its targets by downregulating the expression of osteoclast-specific markers, such as TRAF6, c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 . This interaction results in a significant decrease in the formation of multinucleated TRAP-positive cells .
Biochemical Pathways
The compound affects the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway, which is crucial for osteoclast differentiation . By inhibiting RANKL-induced osteoclast differentiation, the compound attenuates osteoclast activity and thus, bone resorption .
Result of Action
The result of the compound’s action is a decrease in bone resorption activity and actin ring formation, which are key processes in osteoclast activity . This suggests that the compound could be a potential candidate agent for the treatment of osteoclast-related bone diseases .
Properties
IUPAC Name |
1-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-16(20-9-7-19(8-10-20)13(2)21)18-17-14(12)5-4-6-15(17)22-3/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVHDNLXWVKRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.